Palmitoylcholine
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Overview
Description
Palmitoylcholine, also known as N-palmitoylcholine, is a type of phospholipid that is found in various tissues and organs of the human body. It is a member of the lysophosphatidylcholine family and is synthesized through a specific enzymatic process. Palmitoylcholine has been the subject of numerous scientific studies due to its potential therapeutic applications in various fields, including cancer research, immunology, and neurology.
Scientific Research Applications
1. Wound Healing Applications
Palmitoylcholine, specifically in the form of a novel fatty acid conjugated tetrapeptide (Palmitoyl-GDPH), has demonstrated significant potential in accelerating wound healing. This was observed in a study where Palmitoyl-GDPH was applied to wounds in rats, resulting in enhanced re-epithelialization, increased collagen deposition, and reduced scar formation compared to controls. This supports its potential use as a therapeutic agent for wound healing (Fadilah et al., 2021).
2. Skin Anti-Aging Properties
The palmitoyl pentapeptide, specifically palmitoyl-lysine-threonine-threonine-lysine-serine (pal-KTTKS), is designed as a topical agent to stimulate collagen production and provide anti-wrinkle benefits. Clinical studies have shown that pal-KTTKS significantly reduces wrinkles and fine lines, affirming its effectiveness as a skin anti-aging agent (Robinson et al., 2005).
3. Cardiovascular Health
Palmitoylethanolamide, a derivative of palmitoylcholine, exhibits anti-inflammatory properties and shows promise in treating chronic arterial inflammation like atherosclerosis. It has been found to promote a proresolving macrophage phenotype, reduce plaque size, and stabilize atherosclerotic plaques, suggesting its potential as a therapeutic approach in cardiovascular health (Rinne et al., 2018).
4. Neurological Research
Studies have identified enzymes that mediate palmitoyl acyl transfer to PSD-95, a protein critical for synaptic plasticity in the nervous system. This underscores the role of palmitoylation, a process involving palmitoylcholine, in neural function and synaptic regulation (Fukata et al., 2004).
5. Anti-inflammatory and Analgesic Effects
N-Palmitoyl-ethanolamine, a component of palmitoylcholine, is known for its anti-inflammatory and analgesic effects in various disease models. Research has highlighted its effectiveness and potential use in therapy, although more studies are needed to fully understand its therapeutic applications (Saturnino et al., 2017).
properties
CAS RN |
13100-90-8 |
---|---|
Product Name |
Palmitoylcholine |
Molecular Formula |
C21H44NO2+ |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h5-20H2,1-4H3/q+1 |
InChI Key |
ODYPFMHOOQOHEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |
Other CAS RN |
13100-90-8 |
synonyms |
choline chloride palmitate ichthycrinotoxin palmitoylcholine palmitoylcholine chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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